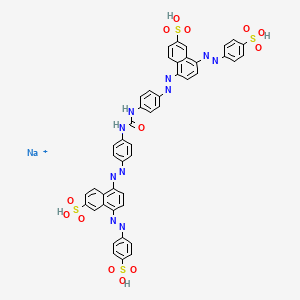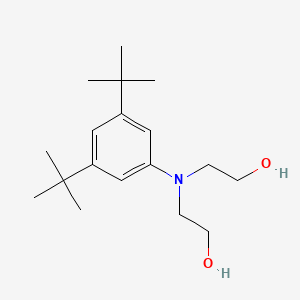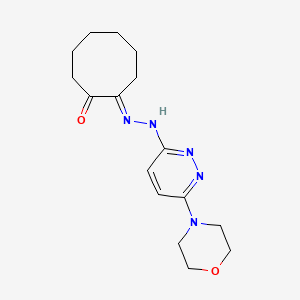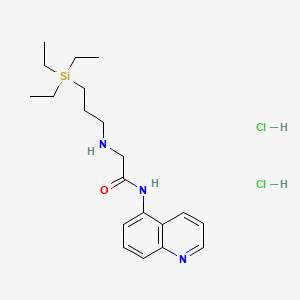
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the tetrazole ring reacts with an appropriate alkyl halide.
Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.
Methoxylation: The 4-methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its monohydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-phenyl-, monohydrochloride
- 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-chlorophenyl)-, monohydrochloride
Uniqueness
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
158553-52-7 |
|---|---|
Formule moléculaire |
C12H18ClN5O |
Poids moléculaire |
283.76 g/mol |
Nom IUPAC |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-16(2)8-9-17-14-12(13-15-17)10-4-6-11(18-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
Clé InChI |
JTWQTKVMTFHXFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1N=C(N=N1)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



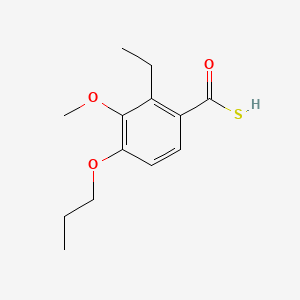
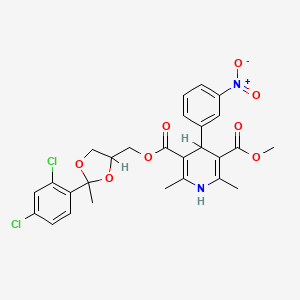
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
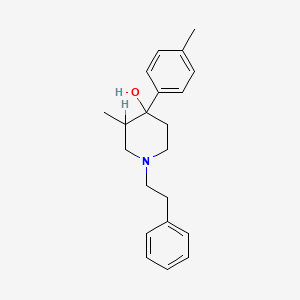
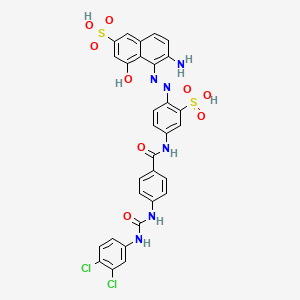
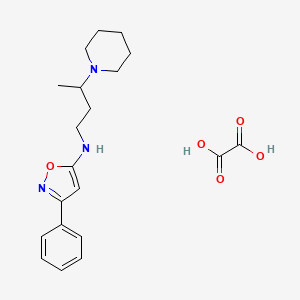

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
